Novocebrin

Cardiovascular Pharmacology Sympathomimetic Selectivity Inotropic Agents

Novocebrin offers a unique pharmacological profile: it selectively increases cerebral blood flow (by 20-28% in key models) while minimizing unwanted chronotropic effects, unlike typical beta-agonists. This makes it a superior tool for studying cerebral ischemia, vascular dementia, and cardio-cerebral hemodynamics without confounding variables. Its oral bioavailability and well-defined metabolic pathway support chronic dosing studies. Ensure experimental reproducibility with this differentiated compound.

Molecular Formula C20H22ClNOS2
Molecular Weight 392.0 g/mol
CAS No. 36702-84-8
Cat. No. B1679986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovocebrin
CAS36702-84-8
Synonyms(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol
D 8955
Novocebrin
tinofedrin
tinofedrine
tinofedrine hydrochloride
tinofedrine hydrochloride, (R-(R*,S*))-isome
Molecular FormulaC20H22ClNOS2
Molecular Weight392.0 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3.Cl
InChIInChI=1S/C20H21NOS2.ClH/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18;/h2-9,11-15,20-22H,10H2,1H3;1H
InChIKeyBRPBPTNOXZNOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Novocebrin (CAS 36702-84-8) Central Nervous System Activator: Key Compound Characteristics and Procurement Profile


Novocebrin (developmental code D-8955, INN tinofedrine hydrochloride) is a synthetic sympathomimetic amine of the amphetamine family, chemically characterized as a norephedrine derivative with a dithienylallyl side chain. It functions as a central nervous system (CNS) activator and cerebral/peripheral vasodilator [1][2]. First synthesized in the 1970s and described in the literature by 1978, it is a well-documented small molecule with the molecular formula C20H22ClNOS2 and a molecular weight of 391.98 g/mol [3][4]. Its mechanism involves positive inotropic and chronotropic cardiac stimulation combined with reduced peripheral vascular resistance, effects antagonized by beta-adrenergic blockers [5].

Why Novocebrin (CAS 36702-84-8) Cannot Be Simply Substituted: Functional Selectivity Overlooked by Simple Class Analogy


Novocebrin occupies a unique pharmacological niche that is not captured by broad class designations like 'sympathomimetic' or 'cerebral vasodilator.' While many analogs in the norephedrine derivative class (e.g., oxyfedrine, buphenine, isoxsuprine) [1] exhibit general vasodilatory or cardiac effects, substitution attempts risk losing Novocebrin's specific profile: a pronounced, long-lasting increase in cerebral blood flow coupled with a favorable separation between desired inotropic effects and unwanted chronotropic stimulation (weaker heart rate increase vs. typical beta-agonists like orciprenaline) [2][3]. Furthermore, its distinct metabolic pathway and observed effects on tissue-specific metabolism (e.g., increased cerebral glucose extraction in dogs) and triglyceride biosynthesis inhibition [4][5] highlight functional attributes not uniformly shared by structural relatives. Direct substitution without verifying these specific, quantifiable endpoints undermines experimental reproducibility and may lead to erroneous conclusions in targeted research applications. The evidence detailed below provides the necessary quantitative basis for selecting Novocebrin over seemingly similar alternatives.

Novocebrin (Tinofedrine) Evidence Guide: Quantified Differentiation for Scientific Selection


Superior Cardiac Selectivity: Weaker Chronotropic Response vs. Standard Beta-Agonist Orciprenaline at Equieffective Inotropic Doses

In a direct head-to-head comparison in anesthetized dogs, tinofedrine (Novocebrin) exhibited a much weaker effect on heart rate compared to the typical beta-agonist orciprenaline, when evaluated at doses that produced equivalent positive inotropic (contractility) effects [1]. This indicates a desirable functional selectivity within its beta-adrenergic mechanism, potentially offering improved cardiovascular safety margins for experimental applications.

Cardiovascular Pharmacology Sympathomimetic Selectivity Inotropic Agents Chronotropic Effects

Significant Increase in Human Cerebral Blood Flow: 20% Improvement in Infarcted Hemisphere Post-Stroke

In a clinical trial involving 23 patients (mean age 65 years) with subacute cerebral infarction, intravenous administration of tinofedrine (0.12 to 0.17 mg/kg) over 12 days resulted in a significant 20% increase in mean cerebral blood flow specifically within the infarcted hemisphere [1]. This change was measured from baseline and associated with psychometrically quantified improvements in vigilance level in a subset of patients.

Cerebrovascular Disease Cerebral Ischemia Brain Perfusion Vasodilator Therapy

Substantial Increase in Human Cerebral Blood Flow: 28% Improvement in Multi-Infarct Dementia Patients

In a separate clinical study of 10 patients with reduced cerebral blood flow (CBF) due to multi-infarct dementia, intravenous administration of tinofedrine led to a significant 28% increase in CBF, rising from a mean baseline of 43.3 to 55.5 ml/100 g/min [1]. This study provides direct quantitative evidence of the compound's cerebral vasodilator activity in a distinct human pathological state.

Dementia Multi-Infarct Dementia Cerebral Vasodilation Neurovascular Research

Durable and Orally Active Cerebral Vasodilation in Canine Model

In a preclinical dog model, tinofedrine demonstrated a 'strong and long-lasting increase' in both cerebral and femoral blood flow following intravenous as well as oral administration, as measured by direct electromagnetic flowmetry at the vertebral artery and the 133xenon wash-out method [1]. Notably, no decrease in activity was observed after repeated intravenous application, suggesting a lack of acute tolerance development [1]. Comparative studies within the same publication noted a 'remarkable superiority' over several standard drugs in the same indication field under the authors' experimental conditions [2].

Preclinical Pharmacology Cerebral Hemodynamics Vasodilator Efficacy Oral Bioavailability

Favorable Cardiac Safety Profile: No Proarrhythmic Effects and No Interaction with Common Cardiovascular Drugs

Evaluated for potential adverse cardiac effects, tinofedrine itself neither caused a disturbance of heart rhythm nor worsened aconitine-induced arrhythmias in anesthetized rats [1]. Furthermore, simultaneous application with digoxin or diazepam did not influence the action of tinofedrine, showing no evidence of incompatibility with these commonly co-administered drug classes [1].

Cardiac Safety Pharmacology Drug-Drug Interaction Arrhythmia Models Polypharmacy Research

Supporting Evidence: Inhibition of Triglyceride Biosynthesis in Adipose Tissue

Patent literature indicates that Novocebrin (as a member of the N-β-phenethyl-N-thienylalkylamine class) inhibits triglyceride biosynthesis in porcine adipose tissue [1][2]. While direct, head-to-head quantitative data for Novocebrin specifically in this assay was not identified in the primary literature, this class-level effect represents an additional dimension of biological activity that may differentiate it from other sympathomimetic vasodilators lacking such metabolic effects.

Lipid Metabolism Triglyceride Synthesis Adipose Tissue Biology Metabolic Research

Validated Research Applications of Novocebrin (CAS 36702-84-8) Based on Quantified Evidence


Investigating Cerebral Ischemia and Post-Stroke Perfusion Recovery

Novocebrin's proven ability to increase cerebral blood flow by 20% in the infarcted hemisphere of human stroke patients [5] makes it a valuable tool for studying mechanisms of reperfusion, neuroprotection, and functional recovery in models of focal cerebral ischemia. Its oral bioavailability and sustained duration of action in preclinical models [6] further support its use in chronic dosing studies.

Modeling Vascular Contributions to Dementia and Cognitive Decline

The 28% increase in cerebral blood flow observed in patients with multi-infarct dementia [5] positions Novocebrin as a reference compound for investigating the role of chronic hypoperfusion in vascular cognitive impairment. Researchers can employ this compound to experimentally manipulate CBF and assess its impact on neuroinflammation, white matter integrity, and cognitive outcomes in relevant animal models.

Cardiac Function Studies Requiring Inotropic Support with Minimal Tachycardia

For experiments requiring positive inotropic stimulation without confounding chronotropic effects, Novocebrin's demonstrated functional selectivity over standard beta-agonists like orciprenaline [5] offers a distinct advantage. Its lack of proarrhythmic potential and compatibility with digoxin [5] further enhance its utility in complex cardiovascular research involving drug combinations or compromised myocardium.

Exploratory Studies on Sympathomimetic Effects on Peripheral and Tissue-Specific Metabolism

Novocebrin's combined effects on cerebral and femoral blood flow, coupled with reports of increased cerebral glucose extraction in dogs and class-level inhibition of triglyceride biosynthesis [5][6], make it a compelling probe for investigating the interplay between hemodynamics, substrate utilization, and lipid metabolism in both central and peripheral tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Novocebrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.